molecular formula C11H10N2O3 B8377013 5-Nitro-2-(pyrrol-1-yl)benzyl alcohol

5-Nitro-2-(pyrrol-1-yl)benzyl alcohol

Cat. No.: B8377013
M. Wt: 218.21 g/mol
InChI Key: GLLGHVCGGKNBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(pyrrol-1-yl)benzyl alcohol is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

(5-nitro-2-pyrrol-1-ylphenyl)methanol

InChI

InChI=1S/C11H10N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h1-7,14H,8H2

InChI Key

GLLGHVCGGKNBQD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution in anhydrous tetrahydrofuran (10 ml) of the compound (392 mg) obtained in Example 1a, a borane-tetrahydrofuran complex (1.0 M, 2.2 ml) was added dropwise under a nitrogen atmosphere. After heating the reaction mixture under reflux for 3 hours, water was added and the mixture was concentrated at reduced pressure. Brine was added to the resulting residue and the mixture was extracted with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate and concentrated at reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent; ethyl acetate:dichloromethane=1:19) to give the titled compound (yield, 70%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
70%

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